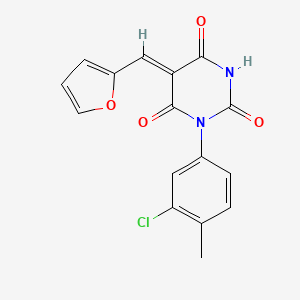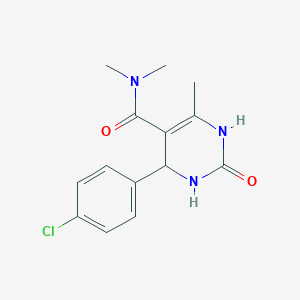
1-(3-chloro-4-methylphenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidinetrione derivatives, including those similar to the compound , typically involves multicomponent reactions, leveraging the reactivity of pyrimidine rings. A promising tool for creating diverse molecular structures, multicomponent reactions offer enhanced efficiency and high atom economy. For instance, the tandem Knoevenagel–Michael protocol has been elaborated for the synthesis of pyrimidinetrione derivatives, suggesting a method that might be applicable to the synthesis of the target compound by using appropriate starting materials such as arylglyoxal monohydrates, barbituric acid, and heteroaromatic compounds (Ryzhkova et al., 2023).
Molecular Structure Analysis
Pyrimidinetriones exhibit interesting molecular structures due to the planarity of the pyrimidine rings and the spatial arrangement of substituents, which significantly influence their chemical properties and reactivity. The molecular and crystal structures of related compounds have been determined through X-ray diffraction studies, revealing flattened boat conformations and specific orientations of substituent groups (Savant et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of pyrimidinetriones is characterized by their participation in various chemical reactions, including cycloadditions, condensations, and substitutions, driven by the reactive sites on the pyrimidine ring. Such reactivities enable the formation of a wide range of structurally diverse and functionally rich derivatives (Sharma & Mahajan, 1997).
Physical Properties Analysis
The physical properties of pyrimidinetrione derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. These properties are crucial for their applications in material science and pharmaceuticals. For example, modifications in the pyrimidine ring can significantly affect the solubility and thermal stability of these compounds, which is essential for their practical applications (Huang et al., 2017).
Chemical Properties Analysis
The chemical properties of pyrimidinetriones, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are determined by the electronic structure of the pyrimidine ring and the nature of substituents. These properties influence the compound's behavior in chemical reactions and its interaction with biological targets, if applicable. Detailed theoretical and experimental studies on similar compounds provide insights into their electronic spectra, molecular electrostatic potential, and intramolecular charge transfer interactions, which are essential for understanding the chemical behavior of the compound (Barakat et al., 2015).
Propriétés
IUPAC Name |
(5Z)-1-(3-chloro-4-methylphenyl)-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4/c1-9-4-5-10(7-13(9)17)19-15(21)12(14(20)18-16(19)22)8-11-3-2-6-23-11/h2-8H,1H3,(H,18,20,22)/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENSSQXGEPJOGY-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CO3)C(=O)NC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=CO3)/C(=O)NC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-2-oxoethyl}thio)-1,3-benzothiazole](/img/structure/B4010952.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl 4-bromobenzoate](/img/structure/B4010953.png)
![ethyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4010968.png)
![N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4010971.png)
![10-(2-methoxyphenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-7-carboxylic acid](/img/structure/B4010976.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)tetrahydro-2H-pyran-4-amine](/img/structure/B4010977.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-phenoxyphenyl)benzamide](/img/structure/B4010982.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(2-furylmethyl)amino]methylene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4010990.png)

![2-(4-bromophenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate](/img/structure/B4011012.png)

![3-(2-chlorophenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B4011029.png)
![phenyl 2-{[4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoyl]oxy}benzoate](/img/structure/B4011041.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4011048.png)